2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]acetohydrazide
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Overview
Description
2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]acetohydrazide is a complex organic compound that features a triazole ring, a sulfanyl group, and a hydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]acetohydrazide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine and appropriate precursors such as 4-chlorophenyl and 4-methoxyphenyl derivatives.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol group reacts with the triazole intermediate.
Formation of the Hydrazide Moiety: The hydrazide moiety is formed by reacting the intermediate with hydrazine hydrate under controlled conditions.
Final Coupling Reaction: The final step involves coupling the triazole-sulfanyl intermediate with the appropriate aldehyde or ketone to form the acetohydrazide derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the hydrazide moiety, potentially leading to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve substitution reactions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, reduced triazole derivatives.
Substitution: Various substituted aromatic derivatives depending on the reagents used.
Scientific Research Applications
2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer, infectious diseases, and inflammatory conditions.
Mechanism of Action
The mechanism of action of 2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]acetohydrazide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in key biological pathways.
Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
- **2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]acetohydrazide shares structural similarities with other triazole derivatives and hydrazide compounds.
Examples: Other triazole-based compounds, hydrazide derivatives.
Uniqueness
Structural Features: The combination of a triazole ring, sulfanyl group, and hydrazide moiety makes this compound unique.
Biological Activity: Its potential to interact with multiple molecular targets and modulate various biological pathways sets it apart from other similar compounds.
Properties
Molecular Formula |
C26H21Cl2N5O2S |
---|---|
Molecular Weight |
538.4 g/mol |
IUPAC Name |
2-[[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-[(Z)-2-chloro-3-phenylprop-2-enylidene]amino]acetamide |
InChI |
InChI=1S/C26H21Cl2N5O2S/c1-35-23-13-7-19(8-14-23)25-31-32-26(33(25)22-11-9-20(27)10-12-22)36-17-24(34)30-29-16-21(28)15-18-5-3-2-4-6-18/h2-16H,17H2,1H3,(H,30,34)/b21-15-,29-16+ |
InChI Key |
QWUIXLXFSKQKBS-ZGBFTUMVSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)N/N=C/C(=C/C4=CC=CC=C4)/Cl |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)NN=CC(=CC4=CC=CC=C4)Cl |
Origin of Product |
United States |
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